Cas no 2418683-09-5 (Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate)

Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate 化学的及び物理的性質
名前と識別子
-
- 2418683-09-5
- tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate
- EN300-26627005
- Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate
-
- インチ: 1S/C12H15N3O2S/c1-7-9(11(16)17-12(2,3)4)5-8(18)6-10(7)14-15-13/h5-6,18H,1-4H3
- InChIKey: UDHNWBPNAXZJDJ-UHFFFAOYSA-N
- ほほえんだ: SC1C=C(C(C)=C(C=1)C(=O)OC(C)(C)C)N=[N+]=[N-]
計算された属性
- せいみつぶんしりょう: 265.08849790g/mol
- どういたいしつりょう: 265.08849790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 361
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26627005-1.0g |
tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate |
2418683-09-5 | 95.0% | 1.0g |
$0.0 | 2025-03-20 |
Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
6. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoateに関する追加情報
Professional Introduction to Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate (CAS No. 2418683-09-5)
Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate, with the CAS number 2418683-09-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its tert-butyl group, azido substituent, methyl group, and sulfanyl moiety on a benzoate backbone, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of complex molecules.
The structure of Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate is highly functionalized, featuring a benzoate core that is modified with various substituents. The tert-butyl group provides steric hindrance, which can be strategically employed in molecular design to influence the reactivity and selectivity of reactions. The azido group (
In recent years, there has been growing interest in the development of novel compounds for therapeutic applications. Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate has been explored as a building block in the synthesis of bioactive molecules. Its unique structural features make it particularly useful in the construction of heterocyclic compounds, which are prevalent in many pharmaceuticals. The sulfanyl group, for instance, can participate in sulfur-sulfur bond formation, leading to the creation of macrocyclic structures that are often found in biologically active compounds.
One of the most exciting applications of Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate is in the field of drug discovery. The azido group can be selectively converted into other functional groups, such as amines or alcohols, through reduction or hydrolysis reactions. This property allows researchers to tailor the compound's reactivity to suit specific synthetic needs. Furthermore, the benzoate core provides a stable scaffold that can be modified at multiple positions, enabling the creation of libraries of derivatives for high-throughput screening.
Recent studies have highlighted the utility of Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes and are often targeted by therapeutic agents. By incorporating this compound into kinase inhibitor scaffolds, researchers have been able to develop molecules with improved potency and selectivity. The combination of the tert-butyl, azido, methyl, and sulfanyl groups allows for fine-tuning of the inhibitor's interactions with the target kinase, leading to more effective drug candidates.
The sulfanyl group in Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate also opens up possibilities for applications in materials science. Sulfur-containing compounds are known for their ability to form stable coordination complexes with metals. This property has been exploited in the development of metal-organic frameworks (MOFs) and other porous materials. These materials have a wide range of applications, including gas storage and separation, catalysis, and sensing. The incorporation of Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate into these materials could lead to novel functionalities and improved performance.
In conclusion, Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate (CAS No. 2418683-09-5) is a multifunctional compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features make it a valuable building block for synthetic chemistry, enabling the creation of complex molecules with tailored properties. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and drug discovery is likely to grow.
2418683-09-5 (Tert-butyl 3-azido-2-methyl-5-sulfanylbenzoate) 関連製品
- 68366-38-1(Butanoic acid, 4-(methylsulfinyl)-2-[[(phenylmethoxy)carbonyl]amino]-,(2S)-)
- 52426-83-2(2-ethenyloxane)
- 1804841-08-4(Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate)
- 266360-59-2((R)-2-amino-3-(2,3-difluorophenyl)propanoic acid)
- 1270445-28-7(4-amino-4-(3-methoxy-4-methylphenyl)butanoic acid)
- 436099-85-3((2-Methoxyphenyl)(piperazin-1-yl)methanone)
- 2807469-76-5((2-Chloro-5-methoxyphenyl)(thiomorpholino)methanone)
- 2228216-75-7(tert-butyl N-4-(3-amino-1,1,1-trifluoropropan-2-yl)-3-fluorophenylcarbamate)
- 249752-60-1(cerium(3+):triacetate:hydrate)
- 1203546-24-0(4-(3-Chlorophenoxy)-2-chloropyrimidine)




